4-(N-Methylaminocarbonyl)phenylboronic acid
Overview
Description
4-(N-Methylaminocarbonyl)phenylboronic acid: is an organoboron compound with the molecular formula C₈H₁₀BNO₃ and a molecular weight of 178.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylaminocarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Chemistry: 4-(N-Methylaminocarbonyl)phenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . It serves as a key intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to develop inhibitors for enzymes such as epoxide hydrolase, which is a virulence factor in Pseudomonas aeruginosa .
Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of pharmaceuticals and agrochemicals makes it a valuable compound in various industrial processes .
Safety and Hazards
4-(N-Methylaminocarbonyl)phenylboronic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If the substance comes into contact with skin or eyes, it should be washed off immediately with plenty of water .
Mechanism of Action
Target of Action
The primary target of 4-(N-Methylaminocarbonyl)phenylboronic acid is the epoxide hydrolase virulence factor from Pseudomonas aeruginosa and HIV-1 maturation . Epoxide hydrolase is an enzyme that plays a crucial role in the detoxification of epoxide compounds. HIV-1 maturation is a process that is essential for the production of infectious HIV-1 particles.
Mode of Action
This compound interacts with its targets by acting as an inhibitor . It binds to the active sites of the epoxide hydrolase enzyme and HIV-1 maturation process, preventing them from functioning normally. This results in the disruption of the detoxification of epoxide compounds and the production of infectious HIV-1 particles.
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of the detoxification of epoxide compounds and the inhibition of the production of infectious HIV-1 particles . This can potentially lead to the accumulation of toxic epoxide compounds and a decrease in the spread of HIV-1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Methylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromoaniline with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions, which are well-suited for industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(N-Methylaminocarbonyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Comparison: 4-(N-Methylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions . Compared to similar compounds, it offers enhanced stability and efficiency in Suzuki-Miyaura coupling reactions . Its ability to act as an enzyme inhibitor also sets it apart from other boronic acids .
Properties
IUPAC Name |
[4-(methylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSYZHFTGONHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378525 | |
Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121177-82-0 | |
Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the presented synthesis method for 4-(N-Methylaminocarbonyl)phenylboronic acid?
A1: The presented method utilizes a one-step ammoniation reaction between a monomethylamine aqueous solution and either 4-ethoxycarbonylphenylboronic acid or 4-(methoxycarbonyl)phenylboronic acid to produce this compound []. This method is highlighted for its mild conditions, operational simplicity, purification ease, high yield, and cost-effectiveness, making it suitable for industrial-scale production [].
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